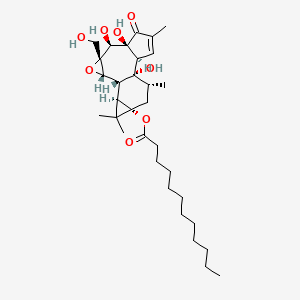
Baliospermin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Baliospermin can be extracted from the roots of Baliospermum montanum using various solvents such as petroleum ether and methanol . The extraction process involves drying and finely powdering the roots, followed by Soxhlet extraction with the chosen solvent . The extracts are then subjected to chromatographic techniques to isolate and purify this compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its availability for extensive research and application .
化学反応の分析
Types of Reactions
Baliospermin undergoes various chemical reactions, including:
Substitution: Substitution reactions involving this compound can lead to the formation of new compounds with varied therapeutic effects.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential unique biological activities .
科学的研究の応用
Baliospermin has been studied for its diverse pharmacological properties, including:
Anti-cancer: Exhibits cytotoxic activity against various cancer cell lines.
Anti-inflammatory: Reduces inflammation by inhibiting the production of pro-inflammatory mediators.
Anti-microbial: Shows activity against a range of bacterial and fungal pathogens.
Hepatoprotective: Protects liver cells from damage induced by toxins.
Antioxidant: Scavenges free radicals, reducing oxidative stress.
作用機序
Baliospermin exerts its effects through various molecular targets and pathways:
Anti-cancer: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Anti-inflammatory: Inhibits the nuclear factor kappa B (NF-κB) pathway, reducing the expression of pro-inflammatory cytokines.
Anti-microbial: Disrupts microbial cell membranes and inhibits essential enzymes.
Hepatoprotective: Enhances the activity of antioxidant enzymes and reduces lipid peroxidation.
類似化合物との比較
Baliospermin is structurally and functionally similar to other diterpenoids such as:
Montanin: Another diterpenoid isolated from Baliospermum montanum with similar pharmacological properties.
Phorbol-12-deoxy-13-O-palmitate: Exhibits anti-cancer and anti-inflammatory activities.
12-deoxy-5β-hydrophorbol-13-myristate: Known for its anti-microbial and hepatoprotective effects.
This compound is unique due to its specific combination of pharmacological activities and its presence in Baliospermum montanum .
生物活性
Baliospermin, a compound derived from the plant Baliospermum montanum (commonly known as the Indian medicinal plant), has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Overview of Baliospermum montanum
Baliospermum montanum is a stout under shrub belonging to the Euphorbiaceae family, found in tropical and subtropical regions of the Himalayas. The plant is traditionally used in various medicinal systems for its wide-ranging therapeutic effects, including anti-cancer, anti-microbial, anti-inflammatory, and hepatoprotective activities .
Pharmacological Activities
The biological activity of this compound can be categorized into several key pharmacological actions:
- Anti-cancer : Exhibits cytotoxic effects against various cancer cell lines.
- Anti-microbial : Effective against bacteria and fungi, enhancing immune responses.
- Immunomodulatory : Stimulates phagocytic activity in neutrophils.
- Hepatoprotective : Protects liver cells from damage caused by toxins such as paracetamol.
- Anti-diabetic : Helps in regulating blood glucose levels.
Table 1: Summary of Pharmacological Actions
| System/Organ | Ayurvedic Attribute | Pharmacological Action |
|---|---|---|
| Nervous System | Vāta hara | Anti-convulsant, Anodyne |
| Digestive System | Deepana | Hepatoprotective, Purgative, Anti-cancer |
| Circulatory System | Shōtahara | Anti-inflammatory, Hypotensive |
| Respiratory System | Svāsahara | Anti-asthmatic |
| Immune System | - | Immunomodulatory |
| Skin | Kushtahara | Anti-microbial, Wound healing |
Immunomodulatory Effects
A study evaluated the immunomodulatory effects of this compound by assessing its impact on neutrophil activity. The aqueous extract significantly enhanced neutrophil locomotion and phagocytosis against Candida albicans, indicating its potential role in boosting innate immune responses .
Table 2: Neutrophil Phagocytosis Results
| Groups | Concentration (μg/ml) | Mean Number of Neutrophils/Field |
|---|---|---|
| Control (Pooled Plasma Serum) | - | 4.85 ± 0.86 |
| B. montanum extract | 25 | 27.34 ± 1.08 * |
| B. montanum extract | 50 | 29.12 ± 1.22 * |
| B. montanum extract | 100 | 32.65 ± 1.26 * |
Hepatoprotective Activity
A study conducted on the protective effects of Baliospermum montanum extracts against paracetamol-induced hepatotoxicity demonstrated significant liver protection through histopathological examination . The study indicated that treatment with the extracts resulted in reduced liver enzyme levels and improved histological features compared to control groups.
Antimicrobial Activity
Research has shown that extracts from Baliospermum montanum possess notable antimicrobial properties against various pathogens. A comprehensive analysis using GC-MS identified several bioactive compounds responsible for these effects .
Table 3: Identified Compounds and Their Activities
| Compound Name | Biological Activity |
|---|---|
| β-Sitosterol | Antioxidant, hepatoprotective |
| n-Hexadecanoic Acid | Anti-inflammatory, hypocholesterolemic |
| Propanoic Acid | Antioxidant |
特性
CAS番号 |
66583-56-0 |
|---|---|
分子式 |
C32H50O8 |
分子量 |
562.7 g/mol |
IUPAC名 |
[5,6,11-trihydroxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-7-oxo-3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadec-8-en-14-yl] dodecanoate |
InChI |
InChI=1S/C32H50O8/c1-6-7-8-9-10-11-12-13-14-15-22(34)39-30-17-20(3)31(37)21-16-19(2)25(35)32(21,38)27(36)29(18-33)26(40-29)23(31)24(30)28(30,4)5/h16,20-21,23-24,26-27,33,36-38H,6-15,17-18H2,1-5H3 |
InChIキー |
JGUYJMIAKPTIAH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OC12CC(C3(C4C=C(C(=O)C4(C(C5(C(C3C1C2(C)C)O5)CO)O)O)C)O)C |
異性体SMILES |
CCCCCCCCCCCC(=O)O[C@@]12C[C@H]([C@@]3([C@@H]4C=C(C(=O)[C@]4([C@@H]([C@@]5([C@H]([C@H]3[C@@H]1C2(C)C)O5)CO)O)O)C)O)C |
正規SMILES |
CCCCCCCCCCCC(=O)OC12CC(C3(C4C=C(C(=O)C4(C(C5(C(C3C1C2(C)C)O5)CO)O)O)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















